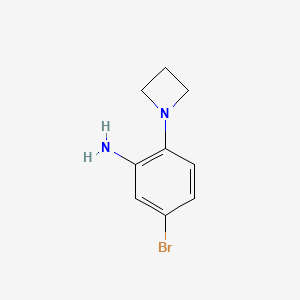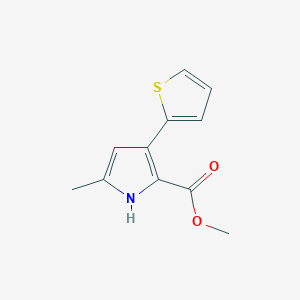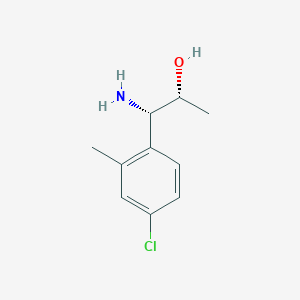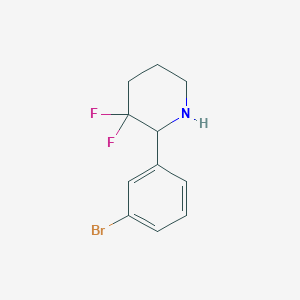
1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole is a synthetic organic compound characterized by its unique structure, which includes a bromine, chlorine, and trifluoromethyl group attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole typically involves multi-step organic reactions. One common method starts with the halogenation of a suitable phenyl precursor to introduce the bromine and chlorine atoms. This is followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the formation of the imidazole ring, often achieved through a cyclization reaction under acidic or basic conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.
Applications De Recherche Scientifique
Chemistry: In chemistry, 1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of halogens and the trifluoromethyl group can enhance its binding affinity and specificity, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
1-(2-Bromo-4-chlorophenyl)-1H-imidazole: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
1-(2-Chloro-4-fluorophenyl)-4-(trifluoromethyl)-1H-imidazole: Substitution of bromine with fluorine can lead to differences in electronic properties and reactivity.
1-(2-Bromo-4-chlorophenyl)-4-methyl-1H-imidazole: Replacement of the trifluoromethyl group with a methyl group can significantly alter the compound’s properties.
Uniqueness: 1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole is unique due to the combination of halogens and the trifluoromethyl group, which imparts distinct electronic and steric effects
Propriétés
Formule moléculaire |
C10H5BrClF3N2 |
|---|---|
Poids moléculaire |
325.51 g/mol |
Nom IUPAC |
1-(2-bromo-4-chlorophenyl)-4-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C10H5BrClF3N2/c11-7-3-6(12)1-2-8(7)17-4-9(16-5-17)10(13,14)15/h1-5H |
Clé InChI |
VPSIDPDZJQGPGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Br)N2C=C(N=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-1-isobutyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B13039456.png)




![Methyl (S)-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13039483.png)
![Benzyl (1-{[4-(4-[4-(hydroxymethyl)phenyl]-5-methyl-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}-2,5-dioxopyrrolidin-3-yl)carbamate](/img/structure/B13039490.png)




